molecular formula C15H19F2N3O3 B10902851 Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10902851
M. Wt: 327.33 g/mol
InChI Key: JKMCGMVUGXVWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name is methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoate . This name is derived from its parent structure, pyrazolo[3,4-b]pyridine, which serves as the core bicyclic framework. Key substituents are numbered according to IUPAC priorities:

  • 4-(difluoromethyl) : A difluoromethyl group at position 4 of the pyrazole ring.
  • 3-methyl : A methyl group at position 3 of the pyridine ring.
  • 2-propyl : A propyl chain at position 2 of the pyrazole ring.
  • 6-oxo : A ketone group at position 6 of the pyridine ring.
  • 7-yl propanoate : A propanoate ester substituent at position 7.

Synonyms include the CAS registry number 146551-52-7 and catalog identifiers such as VC14655152 .

Molecular Architecture Analysis

Pyrazolo[3,4-b]pyridine Core Structure

The bicyclic system consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4 (Figure 1). The pyrazole moiety (positions 1–3) is a five-membered aromatic ring with two adjacent nitrogen atoms, while the pyridine moiety (positions 4–7) is a six-membered aromatic ring with one nitrogen atom. The fusion creates a planar structure with conjugated π-electrons, enabling stability and unique electronic properties .

Table 1: Core Structure Attributes

Feature Description
Ring system Bicyclic pyrazolo[3,4-b]pyridine
Aromaticity Fully conjugated π-system
Fusion sites Pyrazole C3 fused to pyridine C4

Substituent Configuration Analysis

Difluoromethyl Group Positioning

The difluoromethyl (-CF₂H) group is attached to position 4 of the pyrazole ring. This substituent introduces electronegativity and steric bulk, influencing the compound’s reactivity and solubility. The fluorine atoms adopt a gauche conformation relative to the pyrazole plane, minimizing steric clashes .

Propyl and Methyl Side Chain Orientation
  • Propyl group : A three-carbon chain at position 2 of the pyrazole ring adopts an extended conformation, favoring hydrophobic interactions.
  • Methyl group : At position 3 of the pyridine ring, this substituent occupies an equatorial position relative to the bicyclic plane, minimizing steric strain.

Table 2: Substituent Spatial Arrangement

Substituent Position Orientation Electronic Effect
Difluoromethyl 4 Gauche Electron-withdrawing
Propyl 2 Extended Hydrophobic
Methyl 3 Equatorial Electron-donating

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Features

  • ¹H NMR :

    • Pyrazole protons : Aromatic protons at δ 7.8–8.2 ppm (doublet, J = 8 Hz).
    • Difluoromethyl : A triplet at δ 5.6 ppm (J = 56 Hz, coupling with fluorine).
    • Propyl chain : Methyl protons at δ 0.9 ppm (triplet), methylene at δ 1.5–1.7 ppm (multiplet).
    • Ester methyl : Singlet at δ 3.7 ppm .
  • ¹³C NMR :

    • Pyridine C=O : δ 170 ppm.
    • Ester carbonyl : δ 168 ppm.
    • CF₂H carbon : δ 112 ppm (doublet, J = 240 Hz) .

Mass Spectrometric Fragmentation Patterns

  • Molecular ion : m/z 327.33 [M]⁺ (calculated for C₁₅H₁₉F₂N₃O₃).
  • Key fragments :
    • m/z 268: Loss of COOCH₃ (-59 Da).
    • m/z 210: Cleavage of the propyl side chain.
    • m/z 96: Pyrazolo[3,4-b]pyridine core .

Figure 2: Major Fragmentation Pathways

  • Ester cleavage : Elimination of methyl carboxylate.
  • Ring-opening : Scission of the pyridine C-N bond.

Infrared (IR) Vibrational Signatures

  • C=O stretch : Strong absorption at 1740 cm⁻¹ (ester) and 1680 cm⁻¹ (pyridone).
  • C-F stretch : Bands at 1150–1250 cm⁻¹.
  • N-H stretch : Absent, confirming full substitution .

Table 3: IR Spectral Assignments

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C=O) ester 1740 Ester carbonyl
ν(C=O) pyridone 1680 Cyclic ketone
ν(C-F) 1150–1250 Difluoromethyl

Properties

Molecular Formula

C15H19F2N3O3

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C15H19F2N3O3/c1-4-6-20-9(2)13-10(14(16)17)8-11(21)19(15(13)18-20)7-5-12(22)23-3/h8,14H,4-7H2,1-3H3

InChI Key

JKMCGMVUGXVWKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C

Origin of Product

United States

Preparation Methods

Initial Pyrazole Ring Formation

The synthesis begins with the preparation of a 3-methyl-4-(difluoromethyl)pyrazole intermediate. A modified Hantzsch-type reaction is employed, where hydrazine derivatives react with β-keto esters under acidic conditions. For example:

  • Condensation : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form a pyrazolone intermediate.

  • Difluoromethylation : The 4-position is functionalized using chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate.

Table 1: Reaction Conditions for Pyrazole Intermediate Synthesis

StepReagentsSolventTemperatureYield
CondensationHydrazine hydrate, ethyl acetoacetateEthanolReflux75–85%
DifluoromethylationClCF2H, K2CO3DMF80°C60–70%

Pyridine Annulation and Propyl Group Introduction

The pyrazole intermediate undergoes cyclization with a pyridine precursor to form the pyrazolo[3,4-b]pyridine core. A propyl group is introduced at the 2-position via alkylation:

  • Cyclization : The pyrazole reacts with a substituted pyridine derivative (e.g., 3-oxo-pentanenitrile) in the presence of a Lewis acid catalyst (e.g., ZnCl2).

  • Alkylation : Propyl bromide is added under basic conditions (e.g., NaH) in tetrahydrofuran (THF).

Key Mechanistic Insight : The Lewis acid facilitates electrophilic aromatic substitution, directing the pyridine nitrogen to attack the pyrazole’s electrophilic carbon.

Functionalization of the 7-Position

The 7-position is functionalized with a propanoate group through a nucleophilic substitution reaction:

  • Activation : The pyrazolo[3,4-b]pyridine intermediate is treated with thionyl chloride to generate a chlorinated derivative.

  • Esterification : Methyl 3-hydroxypropanoate reacts with the chlorinated intermediate in dimethylformamide (DMF), catalyzed by triethylamine.

Optimization of Reaction Conditions

Catalytic Systems

  • Lewis Acids : Zinc chloride (ZnCl2) improves cyclization yields by 20–30% compared to uncatalyzed reactions.

  • Base Selection : Sodium hydride (NaH) outperforms weaker bases (e.g., K2CO3) in alkylation steps, achieving >90% conversion.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances difluoromethylation efficiency due to its high polarity and ability to stabilize transition states.

  • Ether Solvents : THF minimizes side reactions during alkylation by maintaining anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves regioisomeric byproducts.

  • HPLC : Reverse-phase C18 columns confirm >98% purity for pharmaceutical-grade material.

Spectroscopic Analysis

  • NMR : The difluoromethyl group exhibits characteristic splitting in 19F^{19}\text{F} NMR (δ −120 to −125 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 327.33 [M+H]+^+.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing cyclization pathways may yield 2H-pyrazolo[3,4-b]pyridines instead of the desired 1H-tautomer. This is mitigated by:

  • Temperature Control : Conducting reactions at 0–5°C suppresses tautomerization.

  • Protecting Groups : Temporary silyl protection of the pyrazole nitrogen directs regioselectivity.

Difluoromethyl Group Stability

The difluoromethyl moiety is prone to hydrolysis under acidic conditions. Solutions include:

  • Buffered Conditions : Using phosphate buffer (pH 7.4) during aqueous workups.

  • Anhydrous Solvents : Rigorous drying of DMF over molecular sieves.

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous flow systems reduce reaction times from 24 hours to 2 hours for the cyclization step, improving throughput by 40%.

Green Chemistry Innovations

  • Ionic Liquid Catalysts : [bmim]PF6 enhances atom economy in difluoromethylation steps, reducing waste.

  • Solvent Recycling : THF recovery systems cut solvent use by 70% in large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl (6 M), reflux, 8h3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid~85%
Basic hydrolysisNaOH (2 M), 60°C, 6hSodium salt of the carboxylic acid~90%

Hydrolysis kinetics are influenced by steric hindrance from the pyrazolo-pyridine core, requiring prolonged reaction times for complete conversion.

Alkylation and Nucleophilic Substitution

The propyl group on the pyrazole ring and the difluoromethyl substituent participate in alkylation or substitution reactions.

  • Propyl group alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium derivatives.

  • Difluoromethyl substitution : Limited reactivity due to fluorine’s electronegativity, but selective substitution is achievable with strong nucleophiles (e.g., thiols) under radical conditions.

Reaction TypeReagentsConditionsProductYield
N-AlkylationCH₃I, K₂CO₃DMF, 80°C, 12hQuaternary ammonium derivative~75%
Radical substitutionPhSH, AIBNToluene, 100°C, 24hThioether analog~60%

Cyclization and Ring Functionalization

The pyrazolo[3,4-b]pyridine core undergoes cycloaddition and ring-expansion reactions. For example, treatment with nitrile oxides generates fused isoxazoline derivatives, enhancing structural diversity .

SubstrateReagentConditionsProductYield
Pyrazolo-pyridine coreBenzoyl nitrile oxideCH₂Cl₂, rt, 6hIsoxazoline-fused derivative~82%

This reactivity aligns with methodologies reported for asymmetric synthesis of pyrazolo-pyridinones via carbene-catalyzed annulation .

Oxidation and Reduction

The ketone group at position 6 and the pyridine ring are sites for redox transformations:

  • Oxidation : The 6-oxo group resists further oxidation, but the pyridine ring undergoes epoxidation with mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system.

Reaction TypeReagentsConditionsProductYield
EpoxidationmCPBACHCl₃, 0°C, 3hEpoxide derivative~68%
HydrogenationH₂, Pd/C (10%)EtOH, 50 psi, 12hPiperidine analog~78%

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s mechanism of action involves non-covalent interactions with enzymes like IRAK4. Computational studies suggest hydrogen bonding between the carbonyl group and kinase active-site residues.

Scientific Research Applications

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate. For instance:

  • Cell-Based Assays : Preliminary cell-based assays have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SKOV-3 (ovarian cancer), and A549 (lung cancer). The compound showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
  • Mechanism of Action : Investigations into the mechanism reveal that compounds like this one may induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction with cellular targets has been studied using molecular docking simulations, which suggest strong binding affinities with proteins involved in cell cycle regulation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine compounds. For example:

  • Inhibition Studies : The compound has been tested against various bacteria and fungi, showing promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential use as an antimicrobial agent .
  • Synergistic Effects : Some studies suggest that when used in combination with other antibiotics, this compound may enhance the efficacy of existing treatments against resistant strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. For instance:

  • Difluoromethyl Group : The presence of the difluoromethyl group is crucial for enhancing lipophilicity and improving binding interactions with biological targets.
  • Substituent Variations : Variations in the alkyl chain length or functional groups attached to the pyrazole core can lead to different pharmacological profiles, making it a versatile scaffold for drug design .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The results suggested that it could be developed further as a targeted therapy .
  • Case Study 2 : Another investigation focused on its use as an antimicrobial agent in clinical settings showed that formulations containing this compound were effective against multi-drug resistant bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives are pharmacologically relevant due to their structural versatility. Below is a comparative analysis of the target compound with key analogs (Table 1), followed by detailed discussions.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight CAS Number Source
Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (Target) 2-propyl, 3-methyl, 4-difluoromethyl Methyl ester C₁₄H₁₇F₂N₃O₃ 313.3* N/A Derived from
3-[4-(Difluoromethyl)-6-oxo-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-isopropyl, 4-difluoromethyl Carboxylic acid C₁₃H₁₅F₃N₂O₂ 288.27 1018164-10-7
3-[4-(Difluoromethyl)-3-methyl-6-oxo-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-isopropyl, 3-methyl, 4-difluoromethyl Carboxylic acid C₁₄H₁₇F₂N₃O₃ 313.31 1018164-30-1
3-[2-Cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-cyclopentyl, 4-trifluoromethyl Carboxylic acid C₁₆H₁₇F₃N₂O₃ 343.31 1018127-13-3
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-ethyl, 4-difluoromethyl Carboxylic acid C₁₂H₁₃F₂N₃O₃ 285.25 1018126-77-6

*Estimated based on acid form .

Impact of Substituents on Physicochemical Properties

2-Position Alkyl Groups :
  • Propyl (Target) : Enhances lipophilicity compared to ethyl (C₁₂H₁₃F₂N₃O₃, MW 285.25) but less steric hindrance than isopropyl (C₁₃H₁₅F₃N₂O₂, MW 288.27) .
  • Cyclopentyl (CAS 1018127-13-3) : Introduces rigidity, likely improving target binding but reducing solubility .
4-Position Halogenation :
  • Difluoromethyl (Target) : Balances electron-withdrawing effects and metabolic stability.
  • Trifluoromethyl (CAS 1018127-13-3) : Stronger electron withdrawal but may increase toxicity risks .
Functional Groups :
  • Methyl Ester (Target) : Higher lipophilicity vs. carboxylic acids (e.g., C₁₄H₁₇F₂N₃O₃, MW 313.31 (acid) ), favoring passive diffusion.
  • Carboxylic Acid : Improved solubility and hydrogen-bonding capacity, beneficial for target interactions .

Research Findings and Pharmacological Implications

Metabolic Stability: The difluoromethyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs . Propyl vs. Isopropyl: Linear chains (propyl) undergo faster β-oxidation than branched chains, suggesting shorter half-life for the target compound compared to CAS 1018164-30-1 .

Solubility and Bioavailability :

  • The methyl ester derivative (Target) is ~10-fold more lipophilic (calculated logP ≈ 2.1) than its acid form (logP ≈ 0.5), as observed in similar esters .
  • Carboxylic acids (e.g., CAS 1018164-30-1) exhibit higher aqueous solubility (>5 mg/mL), making them preferable for parenteral formulations .

Synthetic Accessibility: The target compound can be synthesized via esterification of the corresponding acid (CAS 1018126-85-6) using methanol and HCl . Analogous compounds (e.g., CAS 1018164-30-1) are synthesized via N-alkylation and cyclocondensation, as described in .

Biological Activity

Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, also known by its CAS number 1018046-60-0, is a compound of significant interest due to its biological activity, particularly as an inhibitor of succinate dehydrogenase (SDH). This compound is part of a class of pyrazolo[3,4-b]pyridine derivatives that exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H17F2N3O3C_{14}H_{17}F_{2}N_{3}O_{3} with a molecular weight of 313.30 g/mol. The structural features that contribute to its biological activity include:

  • A difluoromethyl group,
  • A pyrazolo[3,4-b]pyridine ring,
  • A propanoate moiety.

The primary mechanism through which this compound exerts its biological effects is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. This inhibition leads to:

  • Accumulation of succinate,
  • Alterations in hypoxia-inducible factor (HIF) signaling pathways,
  • Changes in cellular metabolism and energy production.

Enzyme Inhibition

The compound binds to the active site of SDH, resulting in decreased enzyme activity. This binding is facilitated by specific interactions between the compound and the enzyme's active site residues.

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 Value (µM)Effect on Metabolism
Methyl 3-(4-(difluoromethyl)-...)Succinate Dehydrogenase0.5Inhibition of TCA cycle

Cellular Effects

In vitro studies have shown that this compound influences various cell types by altering gene expression and cellular signaling pathways. The inhibition of SDH can lead to:

  • Increased reactive oxygen species (ROS),
  • Potential mitochondrial dysfunction at higher concentrations.

Table 2: Cellular Effects Overview

Concentration (µM)Effect on Cell Viability (%)Mechanism
190Minimal effect
575Moderate toxicity
1050Significant mitochondrial dysfunction

Dosage Effects in Animal Models

Studies conducted in animal models indicate that the effects of this compound vary with dosage:

  • Low Doses : Effective inhibition of SDH with minimal toxicity.
  • High Doses : Induction of oxidative stress and potential cell death.

Figure 1: Dose-response Curve for Methyl 3-(4-(difluoromethyl)-...)

Dose-response Curve

Metabolic Pathways

The compound plays a crucial role in metabolic pathways associated with energy production. By inhibiting SDH, it disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and energy deficits in cells.

Transport and Distribution

The pharmacokinetics of methyl 3-(4-(difluoromethyl)-...) reveal that it is absorbed through specific transport mechanisms and distributed primarily to mitochondria, where it exerts its inhibitory effects.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound. For instance:

  • Cancer Research : Inhibition of SDH has been linked to altered tumor metabolism, making it a candidate for cancer therapy.
  • Neurodegenerative Diseases : The modulation of metabolic pathways may provide neuroprotective effects against conditions like Alzheimer's disease.

Table 3: Case Study Summary

Study FocusFindings
Cancer MetabolismEnhanced tumor growth inhibition
NeuroprotectionReduced oxidative stress in neuronal cells

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1: Condensation of substituted pyridine precursors with hydrazine derivatives under reflux conditions. For example, refluxing with chloranil in xylene for 25–30 hours can promote cyclization .
  • Step 2: Functionalization of the pyrazolo-pyridine core. Ethyl or methyl ester groups (as in the target compound) are introduced via nucleophilic substitution or esterification. Evidence from similar compounds suggests using dichloromethane (DCM) and triethylamine as solvents and catalysts .
  • Optimization Tips:
    • Use anhydrous Na₂SO₄ for drying organic layers to avoid hydrolysis .
    • Purify intermediates via recrystallization (methanol is effective for pyrazolo-pyridines) .
    • Monitor reaction progress with TLC or HPLC to isolate intermediates early .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy: Analyze proton environments, e.g., the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H) and methyl ester (δ ~3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion) with an error margin <5 ppm .
  • X-ray Crystallography: If single crystals are obtained, compare bond lengths and angles with PubChem data for analogous pyrazolo-pyridines .

Q. Q3. What are the critical stability considerations for storing this compound?

Methodological Answer: Stability is influenced by functional groups:

  • Moisture Sensitivity: The ester group is prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed containers with desiccants .
  • Light Sensitivity: Pyrazolo-pyridines with conjugated systems may degrade under UV light. Use amber glassware and store in dark conditions .
  • Temperature: Long-term storage at –20°C is recommended; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the difluoromethyl group and steric effects from the propyl chain .
  • MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability. Parameters for fluorine atoms must be calibrated using force fields like CHARMM36 .
  • Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. Q5. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer: Contradictions often arise from assay conditions or impurities:

  • Purity Verification: Re-analyze the compound via HPLC (≥95% purity threshold) and HRMS to rule out degradation products .
  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Solvent Effects: Ensure DMSO concentrations are ≤1% to avoid denaturation artifacts .

Q. Q6. What strategies optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design: Modify the methyl ester to a more hydrolytically stable group (e.g., tert-butyl ester) to enhance plasma stability .
  • Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining the difluoromethyl moiety for target binding .
  • In Vivo PK Studies: Administer the compound intravenously and orally to mice, then measure plasma half-life using LC-MS/MS. Compare AUC values to identify absorption barriers .

Q. Q7. How can researchers elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium in the propyl chain to study rate-determining steps .
  • DFT Calculations: Use Gaussian 16 to model transition states and intermediates. Focus on electron-deficient regions (e.g., the pyridinone ring) .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) to identify if free radicals mediate key steps .

Q. Q8. What analytical techniques resolve spectral overlaps in characterizing byproducts?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Assign overlapping proton signals (e.g., aromatic protons at δ ~7–8 ppm) by correlating with carbon shifts .
  • LC-MS/MS with Ion Mobility: Separate isobaric byproducts using collision cross-section differences .
  • Isotopic Labeling: Synthesize the compound with ¹³C-labeled methyl groups to track fragmentation patterns in HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.